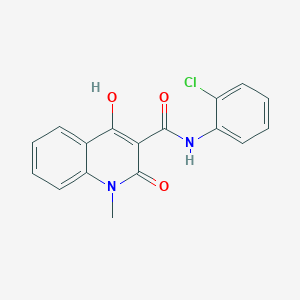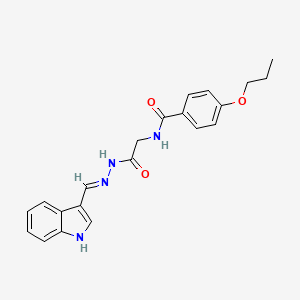![molecular formula C18H25ClN2O4 B11999719 [4-[(Tert-butoxycarbonyl)amino]-1-piperidinyl](3-chlorophenyl)acetic acid](/img/structure/B11999719.png)
[4-[(Tert-butoxycarbonyl)amino]-1-piperidinyl](3-chlorophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Tert-butoxycarbonyl)amino]-1-piperidinylacetic acid is a complex organic compound with the molecular formula C18H25ClN2O4 . This compound is notable for its unique structure, which includes a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a chlorophenyl acetic acid moiety. It is often used in organic synthesis and pharmaceutical research due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Tert-butoxycarbonyl)amino]-1-piperidinylacetic acid typically involves multiple steps:
- Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple amines and aldehydes.
- Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
- Attachment of the Chlorophenyl Acetic Acid Moiety: The final step involves coupling the protected piperidine with 3-chlorophenyl acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
- Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
- Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
- Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
- Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
- Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
- Oxidation: N-oxides of the piperidine ring.
- Reduction: Alcohol derivatives of the original compound.
- Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry::
- Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
- Catalysis: It can be used as a ligand in catalytic reactions.
- Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
- Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the field of neuropharmacology.
- Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
類似化合物との比較
Similar Compounds::
- 4-[(Tert-butoxycarbonyl)amino]-1-piperidinylacetic acid
- 4-[(Tert-butoxycarbonyl)amino]-1-piperidinylacetic acid
- 4-[(Tert-butoxycarbonyl)amino]-1-piperidinylacetic acid
Uniqueness: The presence of the 3-chlorophenyl group in 4-[(Tert-butoxycarbonyl)amino]-1-piperidinylacetic acid imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
特性
分子式 |
C18H25ClN2O4 |
|---|---|
分子量 |
368.9 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C18H25ClN2O4/c1-18(2,3)25-17(24)20-14-7-9-21(10-8-14)15(16(22)23)12-5-4-6-13(19)11-12/h4-6,11,14-15H,7-10H2,1-3H3,(H,20,24)(H,22,23) |
InChIキー |
GQVQRDPMSGVEJW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC(=CC=C2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999636.png)

![N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11999665.png)

![7,9-Dichloro-5-(2,4-dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999671.png)



![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999689.png)
![4-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11999695.png)
![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B11999702.png)



